1-(3-Chloropropyl)-3-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13Cl |
|---|---|
Molecular Weight |
168.66 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-methylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
GLMYPXNWGAPWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCCCl |
Origin of Product |
United States |
Mechanistic Investigations of 1 3 Chloropropyl 3 Methylbenzene Reactions
Studies on C-Cl Bond Activation and Cleavage
The activation and subsequent cleavage of the carbon-chlorine (C-Cl) bond in 1-(3-chloropropyl)-3-methylbenzene are pivotal steps that dictate the course of its chemical transformations. The nature of this bond cleavage can proceed through two primary pathways: homolytic and heterolytic, leading to the formation of distinct reactive intermediates.
Homolytic Cleavage Pathways and Radical Intermediates
Homolytic cleavage of the C-Cl bond in this compound involves the symmetrical breaking of the bond, where each atom retains one of the bonding electrons. This process, typically initiated by thermal or photochemical energy, results in the formation of a 3-(m-tolyl)propyl radical and a chlorine radical.
The stability of the resulting 3-(m-tolyl)propyl radical is a significant factor in the feasibility of this pathway. While primary alkyl radicals are generally less stable than secondary or tertiary radicals, the presence of the aromatic ring can offer some degree of stabilization through hyperconjugation and resonance, albeit limited due to the separation by the propyl chain.
Key Intermediates in Homolytic Cleavage
| Intermediate | Structure | Description |
|---|---|---|
| 3-(m-tolyl)propyl radical | CH₃C₆H₄(CH₂)₃• | A primary alkyl radical with a tolyl substituent. |
| Chlorine radical | Cl• | A highly reactive halogen radical. |
Heterolytic Cleavage and Ionic Intermediates
Heterolytic cleavage of the C-Cl bond is an unsymmetrical process where the chlorine atom, being more electronegative, retains the entire pair of bonding electrons. This results in the formation of a carbocation and a chloride anion. This pathway is characteristic of nucleophilic substitution (S_N1) and elimination (E1) reactions, often facilitated by polar protic solvents that can solvate and stabilize the resulting ions.
The primary carbocation that would be formed, the 3-(m-tolyl)propyl cation, is inherently unstable. However, it can potentially undergo rearrangement via a 1,2-hydride shift to form a more stable secondary benzylic carbocation. This rearrangement is a critical consideration in predicting the final product distribution in reactions proceeding through a heterolytic mechanism.
Key Intermediates in Heterolytic Cleavage
| Intermediate | Structure | Description |
|---|---|---|
| 3-(m-tolyl)propyl cation | CH₃C₆H₄(CH₂)₃⁺ | A primary carbocation, generally unstable. |
| Chloride anion | Cl⁻ | The leaving group. |
| Rearranged secondary carbocation | CH₃C₆H₄CH⁺CH₂CH₃ | A more stable secondary benzylic carbocation formed via a hydride shift. |
Reaction Kinetics and Rate Determining Steps
In reactions proceeding via a homolytic pathway, the rate-determining step is often the initial homolysis of the C-Cl bond, which requires significant energy input. The rate of such reactions would typically show a first-order dependence on the concentration of this compound and be influenced by the intensity of light or temperature.
For heterolytic reactions, if the mechanism is S_N1 or E1, the rate-determining step is the unimolecular formation of the carbocation. The rate law for these reactions would be:
Rate = k[this compound]
This indicates that the rate is independent of the concentration of the nucleophile. Conversely, if the reaction proceeds via an S_N2 mechanism, the rate-determining step is the bimolecular attack of the nucleophile on the substrate. The rate law would then be:
Rate = k[this compound][Nucleophile]
Stereochemical Outcomes of Alkyl Halide Transformations
The stereochemical outcome of transformations involving this compound is dependent on the reaction mechanism. Since the carbon atom bearing the chlorine is not a stereocenter in the starting material, the stereochemistry of the reaction is primarily relevant if a chiral center is formed during the reaction or if the substrate is modified to contain one.
If a reaction were to proceed via an S_N2 mechanism at a chiral analog of this substrate, it would result in an inversion of stereochemistry at the reaction center. In contrast, an S_N1 mechanism, proceeding through a planar carbocation intermediate, would lead to a racemic mixture of products, as the nucleophile can attack from either face of the carbocation with equal probability.
Regioselectivity and Chemoselectivity in Complex Reaction Systems
In complex reaction systems, this compound presents interesting challenges in regioselectivity and chemoselectivity.
Regioselectivity refers to the preference for reaction at one position over another. For instance, in an elimination reaction (E2), the regioselectivity is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base and the substrate. In the case of this compound, elimination could potentially lead to both 1-methyl-3-(prop-1-en-1-yl)benzene and 1-methyl-3-(prop-2-en-1-yl)benzene.
Chemoselectivity is the preferential reaction of one functional group over another. The this compound molecule possesses two main reactive sites: the C-Cl bond and the aromatic ring. A strong nucleophile would likely target the C-Cl bond for substitution or elimination. Conversely, under electrophilic aromatic substitution conditions, a reaction would occur on the aromatic ring. The directing effects of the methyl and propyl substituents on the benzene (B151609) ring would then determine the position of the incoming electrophile. The methyl group is an ortho, para-director, while the propyl group is also an ortho, para-director, albeit a weaker one. The interplay of these two groups would dictate the regioselectivity of the aromatic substitution.
| Reaction Type | Potential Products | Controlling Factors |
| Elimination | 1-methyl-3-(prop-1-en-1-yl)benzene, 1-methyl-3-(prop-2-en-1-yl)benzene | Nature of the base, reaction conditions. |
| Electrophilic Aromatic Substitution | Isomeric products with a new substituent on the aromatic ring. | Nature of the electrophile, directing effects of methyl and propyl groups. |
Computational and Theoretical Chemistry Studies of 1 3 Chloropropyl 3 Methylbenzene
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the behavior of 1-(3-chloropropyl)-3-methylbenzene at the electronic level. These methods provide a robust framework for analyzing the molecule's structure, stability, and reactivity.
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of this compound is characterized by the interplay between the aromatic π-system of the benzene (B151609) ring and the electronic effects of the methyl and 3-chloropropyl substituents. The methyl group, being electron-donating, increases the electron density of the benzene ring, particularly at the ortho and para positions. The 3-chloropropyl group, primarily through inductive effects, is weakly electron-withdrawing.
Ab initio and DFT calculations can precisely map the molecular electrostatic potential (MEP), which illustrates the charge distribution and sites susceptible to electrophilic or nucleophilic attack. In this compound, the regions of negative potential are expected to be concentrated on the benzene ring and the chlorine atom, while the hydrogen atoms of the methyl and propyl groups will exhibit positive potential.
The nature of the chemical bonds within the molecule can be analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM). This method characterizes bonds based on the topology of the electron density. For this compound, QTAIM analysis would likely reveal the covalent nature of the C-C and C-H bonds, with some degree of polar character in the C-Cl bond.
| Parameter | Calculated Value (Illustrative) | Method |
| Dipole Moment | ~2.1 D | DFT/B3LYP/6-31G |
| HOMO Energy | ~-8.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | ~-0.5 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | ~8.0 eV | DFT/B3LYP/6-31G |
Reaction Pathway Elucidation and Transition State Analysis
A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. For this compound, a key reaction of interest is the intramolecular Friedel-Crafts alkylation, which would lead to the formation of a tetralin derivative.
DFT calculations can be employed to map the potential energy surface of this reaction. This involves locating the structures of the reactant, transition state, and product. The transition state is a critical point on the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. Theoretical calculations can provide the geometry and energy of this transient species.
In the case of the intramolecular cyclization of this compound, the reaction would likely proceed through a carbocation intermediate formed by the cleavage of the C-Cl bond, facilitated by a Lewis acid catalyst. Computational studies can model this process and determine the activation energy, providing insights into the reaction kinetics.
| Reaction Step | Species | Relative Energy (kcal/mol) (Illustrative) | Key Geometric Feature |
| 1 | Reactant + AlCl3 | 0 | - |
| 2 | Reactant-Catalyst Complex | -5 | C-Cl bond elongated |
| 3 | Transition State 1 (Carbocation formation) | +15 | Breaking C-Cl bond |
| 4 | Carbocation Intermediate | +10 | Planar carbocation center |
| 5 | Transition State 2 (Cyclization) | +12 | Forming new C-C bond |
| 6 | Product Complex | -20 | Fused ring system |
Local Reactivity Descriptors and Fukui Functions
Local reactivity descriptors, such as Fukui functions, are powerful tools derived from DFT to predict the most reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system.
For this compound, the Fukui functions can predict sites for electrophilic, nucleophilic, and radical attack.
f+(r): Predicts sites for nucleophilic attack. In this molecule, the carbon atom attached to the chlorine (Cγ of the propyl group) would be a primary site, along with certain positions on the aromatic ring.
f-(r): Predicts sites for electrophilic attack. The ortho and para positions to the electron-donating methyl group on the benzene ring are expected to be the most reactive towards electrophiles.
f0(r): Predicts sites for radical attack.
These descriptors provide a quantitative measure of the reactivity at different atomic centers, guiding the prediction of reaction outcomes.
Molecular Modeling and Simulation of Reaction Dynamics
Molecular dynamics (MD) simulations can provide a time-resolved picture of the behavior of this compound in different environments, such as in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal information about conformational changes, solvation effects, and the initial stages of chemical reactions.
For instance, MD simulations could be used to study the conformational flexibility of the chloropropyl side chain and how it influences the accessibility of the reactive sites. In the context of the intramolecular Friedel-Crafts reaction, MD could help to understand how the molecule pre-organizes itself into a conformation suitable for cyclization.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry is instrumental in predicting the feasibility and selectivity of new chemical reactions. For this compound, theoretical models can be used to explore transformations beyond the classical reactions. For example, the reactivity of the C-Cl bond towards different nucleophiles or the potential for C-H activation at various positions could be computationally screened.
By calculating the activation barriers and reaction energies for various potential pathways, it is possible to predict which products are likely to form under specific conditions. This predictive power accelerates the discovery of new synthetic methodologies. For instance, the regioselectivity of substitution on the aromatic ring by various electrophiles can be predicted by analyzing the relative stabilities of the possible intermediates.
Advanced Computational Methodologies (e.g., LC-DFT for Photochemical Processes)
Advanced computational methods like Long-range Corrected Density Functional Theory (LC-DFT) are crucial for studying photochemical processes. These methods are specifically designed to accurately describe electronic excitations and charge-transfer states, which are fundamental to photochemistry.
While this compound is not a traditional chromophore, it can undergo photochemical reactions, such as the photolysis of the C-Cl bond. LC-DFT could be used to calculate the excited state potential energy surfaces for this bond cleavage, providing insights into the mechanism of photodegradation. This knowledge is valuable for understanding the environmental fate of such compounds.
Advanced Spectroscopic Characterization Methodologies for 1 3 Chloropropyl 3 Methylbenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. ipb.pt For 1-(3-chloropropyl)-3-methylbenzene, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are instrumental in confirming its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is expected to show complex splitting patterns corresponding to the four protons on the substituted benzene (B151609) ring. The methyl group attached to the ring will appear as a singlet, typically in the upfield region. The propyl chain will exhibit three distinct signals: a triplet for the methylene (B1212753) group adjacent to the chlorine atom (due to coupling with the adjacent methylene group), a multiplet for the central methylene group, and a triplet for the benzylic methylene group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information by revealing the number of non-equivalent carbon atoms in the molecule. libretexts.org For this compound, a total of 10 distinct carbon signals are expected, corresponding to the 10 carbon atoms in its structure. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of adjacent atoms. libretexts.org The carbon attached to the chlorine atom will be shifted downfield, while the methyl carbon will appear at a characteristically upfield chemical shift. docbrown.info The aromatic carbons will have chemical shifts in the typical range for substituted benzenes. docbrown.info
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Aromatic-H | 6.9 - 7.2 | - |
| -CH₂-Cl | 3.5 - 3.7 | 44 - 46 |
| Ar-CH₂- | 2.6 - 2.8 | 33 - 35 |
| -CH₂- | 1.9 - 2.1 | 31 - 33 |
| Ar-CH₃ | 2.3 - 2.4 | 20 - 22 |
| Aromatic-C | - | 126 - 141 |
Note: Predicted chemical shift ranges are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.
For more complex derivatives or to resolve ambiguities in 1D spectra, advanced 2D NMR techniques are employed. wikipedia.org These methods provide correlation maps that reveal connectivity between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton coupling networks. numberanalytics.com For this compound, COSY would show correlations between the adjacent methylene protons of the propyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, typically ¹³C. wikipedia.orgnumberanalytics.com It is invaluable for assigning the proton and carbon signals of each CH, CH₂, and CH₃ group unambiguously.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. numberanalytics.com It is particularly useful for identifying the point of attachment of the chloropropyl chain to the methylbenzene ring by showing a correlation between the benzylic protons and the aromatic carbons.
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, even if they are not directly coupled. ipb.pt In the case of the propyl chain, a TOCSY experiment would show correlations between all three methylene proton signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Electron Ionization (EI) is a hard ionization technique that results in the formation of a molecular ion (M⁺) and numerous fragment ions. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A characteristic feature would be the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).
Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) and cleavage of the propyl chain. The base peak in the spectrum is often the most stable carbocation formed. For this compound, a prominent peak corresponding to the tropylium (B1234903) ion or a related benzylic cation is expected.
Interactive Data Table: Expected Key Fragments in the EI Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
| 168/170 | [C₁₀H₁₃Cl]⁺• | Molecular ion (M⁺/M⁺+2) |
| 133 | [C₁₀H₁₃]⁺ | Loss of Cl• |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₃Cl), HRMS would confirm its elemental composition by providing a measured mass that is very close to its calculated exact mass.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring and the aliphatic chain, C=C stretching vibrations for the aromatic ring, and C-H bending vibrations. A key absorption band would be the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of a molecule. For this compound, the Raman spectrum would show strong bands for the aromatic ring stretching vibrations. The C-Cl stretch may also be observable. Raman spectroscopy is often particularly useful for identifying symmetric vibrations that may be weak or absent in the IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | 3100 - 3000 | Stretching |
| Aliphatic C-H | 3000 - 2850 | 3000 - 2850 | Stretching |
| Aromatic C=C | 1600 - 1450 | 1600 - 1450 | Stretching |
| C-Cl | 800 - 600 | 800 - 600 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical tool for studying the electronic transitions within aromatic compounds like this compound. The absorption of UV-Vis light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. In aromatic systems, these transitions are typically of the π → π* type, involving the excitation of electrons within the delocalized π-system of the benzene ring. hnue.edu.vnyoutube.com
The benzene chromophore itself exhibits characteristic absorption bands, often referred to as primary and secondary bands. hnue.edu.vnup.ac.za For benzene, these appear around 184 nm, 202 nm, and a weaker, fine-structured band around 255 nm. hnue.edu.vnwikipedia.org The position and intensity of these bands are sensitive to the nature and position of substituents on the benzene ring. up.ac.zanist.gov
In the case of this compound, the presence of the 3-chloropropyl and methyl groups influences the electronic environment of the benzene ring. The alkyl group (methyl) and the chloropropyl group can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide insights into the electronic effects of the substituents. up.ac.za The interaction of the substituents' electrons with the π-system of the benzene ring can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the wavelength of absorbed light. youtube.com
Furthermore, the extent of conjugation in derivatives of this compound significantly impacts the UV-Vis spectrum. As conjugation increases, the energy gap between the HOMO and LUMO decreases, leading to a bathochromic shift and an increase in the molar absorptivity (εmax). youtube.comyoutube.com This principle is crucial for characterizing derivatives where additional unsaturated groups are introduced, extending the conjugated system.
A summary of typical electronic transitions in organic molecules is provided in the table below.
| Transition | Description | Typical Compounds |
| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. Requires high energy. | Alkanes youtube.com |
| n → σ | Excitation of an electron from a non-bonding orbital to a σ antibonding orbital. | Compounds with heteroatoms containing lone pairs (e.g., ethers, amines, thiols). youtube.comyoutube.com |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Compounds with double or triple bonds, aromatic systems. hnue.edu.vnyoutube.com |
| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | Compounds with a double bond involving a heteroatom (e.g., carbonyls). youtube.comyoutube.com |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from its isomers and other related compounds.
Gas Chromatography (GC) for Volatile Compounds
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. agriculture.institute It is particularly well-suited for determining the purity of this compound and for separating it from other volatile isomers or impurities. libretexts.orgnih.gov In GC, a sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). agriculture.institute The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. agriculture.institute
The retention time, the time it takes for a compound to travel through the column and reach the detector, is a key parameter for identification. oshadhi.co.uk For a given set of experimental conditions (e.g., column type, temperature program, carrier gas flow rate), the retention time is a reproducible characteristic of a compound. researchgate.netconcawe.eu The separation of aromatic isomers, such as positional isomers of substituted benzenes, is a common application of GC. nih.gov Factors influencing the elution order in GC include the boiling point of the compound and its interaction with the stationary phase. nih.gov
A typical GC analysis provides a chromatogram, which is a plot of the detector response versus retention time. Each peak in the chromatogram ideally corresponds to a single compound, and the area under the peak is proportional to the amount of that compound in the sample. oshadhi.co.uk This allows for the quantitative assessment of purity.
The following table provides an example of retention times for some common organic solvents on different GC columns, illustrating the principle of separation based on retention time.
| Compound | Retention Time (min) on DB-1 | Retention Time (min) on DB-624 | Retention Time (min) on DB-WAX |
| Methyl acetate | - | - | 2.18 |
| Ethyl acetate | - | - | 2.98 |
| n-Propyl acetate | - | - | 4.93 |
| o-Dichlorobenzene | - | - | 87.54 |
| Data sourced from GL Sciences Inc. and Agilent Technologies solvent retention tables. gcms.czglsciences.com |
Liquid Chromatography (LC) for Non-Volatile Components
For derivatives of this compound that are non-volatile or thermally unstable, liquid chromatography (LC) is the separation technique of choice. nih.gov In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. globalresearchonline.net The separation mechanism depends on the interactions of the analytes with the stationary and mobile phases and can include partition, adsorption, ion exchange, or size exclusion. globalresearchonline.net
High-performance liquid chromatography (HPLC) is a modern form of LC that uses high pressure to force the mobile phase through the column, resulting in faster and more efficient separations. globalresearchonline.net HPLC is particularly effective for separating positional isomers of aromatic compounds. mtc-usa.comacs.org The choice of stationary phase is critical for achieving separation. For instance, phenyl-based stationary phases can offer specific selectivity for aromatic compounds. mtc-usa.com Normal-phase chromatography, using a polar stationary phase (like silica) and a non-polar mobile phase, can also be very effective for isomer separation. chromforum.org
The output of an LC analysis is also a chromatogram, similar to that produced by GC, allowing for both qualitative and quantitative analysis.
Capillary Electrochromatography (CEC) for Functionalized Materials
Capillary electrochromatography (CEC) is a hybrid technique that combines the principles of HPLC and capillary electrophoresis (CE). globalresearchonline.netwikipedia.org In CEC, the mobile phase is driven through a packed capillary column by electroosmotic flow (EOF) generated by an applied high voltage. wikipedia.orgamericanlaboratory.com This results in a plug-like flow profile, which leads to very high separation efficiencies, often exceeding those of HPLC. americanlaboratory.com
CEC is particularly advantageous for the separation of complex mixtures, including neutral and charged analytes. americanlaboratory.com It has been successfully applied to the separation of aromatic compounds, such as polycyclic aromatic hydrocarbons (PAHs), demonstrating high resolution and selectivity. stanford.edunih.gov The separation in CEC is based on a combination of electrophoretic migration and chromatographic partitioning between the stationary phase and the mobile phase. wikipedia.org
This dual separation mechanism makes CEC a powerful tool for the analysis of functionalized materials derived from this compound, where derivatives may possess different charges or have subtle differences in their interaction with the stationary phase. The technique can be used to characterize functionalized aromatic polymers and other complex materials. doi.orgmdpi.comacs.orgacs.org
Derivatization and Functionalization Strategies for 1 3 Chloropropyl 3 Methylbenzene
Modification of the Terminal Chloropropyl Group
The primary alkyl chloride of the propyl chain is an excellent electrophilic site, susceptible to nucleophilic substitution reactions (SN2). This reactivity is the basis for introducing a wide variety of functional groups at the terminus of the propyl chain.
The terminal chlorine atom can be readily displaced by various nucleophiles to yield a range of derivatives.
Amines: Primary, secondary, and tertiary amines can be synthesized through the reaction of 1-(3-chloropropyl)-3-methylbenzene with ammonia (B1221849), primary amines, or secondary amines, respectively. This nucleophilic substitution reaction, often referred to as amination, typically requires heat and may be performed under pressure. For instance, reaction with an excess of ammonia would yield 3-(m-tolyl)propan-1-amine.
Alcohols: The corresponding alcohol, 3-(m-tolyl)propan-1-ol, can be prepared by the hydrolysis of the alkyl chloride. This is typically achieved by reacting this compound with an aqueous base, such as sodium hydroxide (B78521), or by using water under elevated temperatures. google.com
Nitriles: The introduction of a nitrile group is a valuable transformation as it can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. The synthesis of 4-(m-tolyl)butanenitrile is accomplished by treating this compound with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO. This proceeds via a classic SN2 mechanism. beyondbenign.orgpolymersource.ca
Ethers: The Williamson ether synthesis is a straightforward and widely used method to prepare ethers from this substrate. plymouth.ac.uknih.gov The reaction involves an alkoxide nucleophile attacking the electrophilic carbon bearing the chlorine atom. For example, reacting this compound with sodium methoxide (B1231860) will yield 1-methoxy-3-(3-methylphenyl)propane. A variety of ethers can be synthesized by choosing the appropriate alcohol to form the alkoxide. nih.gov
The following table summarizes these common transformations.
| Target Functional Group | Reagent(s) | Product Name | Reaction Type |
| Primary Amine | Excess Ammonia (NH₃) | 3-(m-tolyl)propan-1-amine | Nucleophilic Substitution |
| Alcohol | Sodium Hydroxide (NaOH) in H₂O | 3-(m-tolyl)propan-1-ol | Hydrolysis (SN2) |
| Nitrile | Sodium Cyanide (NaCN) in DMSO | 4-(m-tolyl)butanenitrile | Nucleophilic Substitution |
| Ether (Methoxy) | Sodium Methoxide (NaOCH₃) | 1-methoxy-3-(3-methylphenyl)propane | Williamson Ether Synthesis |
The formation of new carbon-carbon bonds is fundamental to building more complex molecular skeletons. nih.govresearchgate.net The chloropropyl group can be converted into an organometallic reagent to participate in such reactions.
A primary method involves the formation of a Grignard reagent. By reacting this compound with magnesium metal in an ether solvent, 3-(m-tolyl)propylmagnesium chloride can be prepared. This Grignard reagent is a potent nucleophile and can react with a wide array of electrophiles. For example, reaction with an aldehyde or ketone will produce a secondary or tertiary alcohol, respectively, extending the carbon chain.
Alternatively, the alkyl chloride can directly participate in certain transition-metal-catalyzed cross-coupling reactions, such as Kumada or Suzuki-Miyaura couplings, although aryl halides are more commonly used. researchgate.net For a Suzuki-Miyaura reaction, the alkyl chloride might be coupled with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond.
| Reaction Name | Key Reagents | Intermediate | Example Electrophile | Product Class |
| Grignard Reaction | Mg, ether | 3-(m-tolyl)propylmagnesium chloride | Formaldehyde (CH₂O) | Primary Alcohol |
| Kumada Coupling | Grignard reagent, Ni or Pd catalyst | - | Aryl or Vinyl Halide | Alkylated Arene/Alkene |
| Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, Base | - | - | Alkylated Product |
Functionalization of the Aromatic Ring
The m-tolyl ring of the molecule is an aromatic system that can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups directly onto the ring.
The regiochemical outcome of an EAS reaction on this compound is dictated by the directing effects of the two existing substituents: the methyl group and the 3-chloropropyl group.
Directing Effects: The methyl group (-CH₃) is an activating, ortho, para-director due to inductive effects and hyperconjugation. vanderbilt.eduyoutube.com The 3-chloropropyl group is a weakly deactivating group due to the inductive effect of the chlorine atom, and as an alkyl group, it also directs ortho and para. However, the activating nature of the methyl group is the dominant influence. chemguide.co.uk
Regioselectivity: Substitution is expected to occur primarily at the positions ortho and para to the strongly activating methyl group. This leads to three possible products: substitution at C2, C4, or C6 (numbering the carbon with the methyl group as C1 and the propyl group as C3).
Position 4 (para to methyl): This position is sterically accessible and electronically activated.
Position 6 (ortho to methyl): This position is also electronically activated.
Position 2 (ortho to methyl): This position is the most sterically hindered due to its location between the two existing substituents.
Therefore, electrophilic attack will preferentially occur at the C4 and C6 positions. Friedel-Crafts acylation of a similar structure, m-xylene (B151644), shows a strong preference for substitution at the 4-position, which is sterically less hindered than the 2-position. plymouth.ac.ukyoutube.com For nitration, a mixture of 2-nitro and 4-nitro isomers is typically observed for toluene (B28343) derivatives. chemguide.co.uk
| Reaction Type | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(3-Chloropropyl)-5-methyl-2-nitrobenzene & 1-(3-Chloropropyl)-3-methyl-4-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(3-chloropropyl)-3-methylbenzene & 2-Bromo-1-(3-chloropropyl)-5-methylbenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-4-(3-chloropropyl)-2-methylbenzene |
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG), which is typically a Lewis basic functional group that can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgharvard.edu
In this compound, neither the methyl group nor the alkyl halide chain are effective DMGs. uwindsor.ca The methyl group is not sufficiently Lewis basic, and while the chloride could potentially coordinate, it is too far from the ring to effectively direct ortho-lithiation. Furthermore, the presence of the reactive C-Cl bond could lead to side reactions with the highly basic organolithium reagents. Therefore, direct ortho-metalation is not a viable primary strategy for this molecule without prior modification to install a suitable DMG, such as an amide or methoxy (B1213986) group, on the aromatic ring.
Preparation of Functionalized Polymers and Hybrid Materials
The reactive chloropropyl group makes this compound a useful building block in materials science, particularly for creating functional polymers. clemson.edutiktok.com While the molecule itself is not a traditional monomer that undergoes addition polymerization, it can be incorporated into polymeric structures through several strategies. youtube.comyoutube.com
One approach is to use the terminal chloride as an initiating site for a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). This allows for the "grafting from" of polymer chains from the molecule, which could be attached to a surface or another polymer backbone.
A more common strategy involves the chemical modification of a pre-existing polymer that contains nucleophilic sites. For example, a polymer with pendant hydroxyl or amine groups can be functionalized by reacting it with this compound, thereby attaching the m-tolylpropyl moiety to the polymer chain.
Furthermore, the molecule can be first converted into a polymerizable monomer. For example, the terminal chloride can be substituted to introduce a vinyl or acrylate (B77674) group, which can then undergo radical polymerization to form a polymer with pending m-tolylpropyl groups. This approach is analogous to the polymerization of vinylbenzyl chloride (VBC), a monomer that is widely used to create functional polymers due to the reactivity of its benzylic chloride. polymersource.cabeilstein-journals.orgresearchgate.net These resulting polymers can undergo further post-polymerization modification at the benzylic position. nih.gov
Integration into Polymer Backbones
The incorporation of the this compound moiety into polymer backbones can be achieved through various polymerization techniques that leverage the reactivity of the aryl chloride or the alkyl chloride group. Established methods for the polymerization of aryl halides, such as Kumada coupling and the Wurtz-Fittig reaction, present viable pathways.
Kumada Coupling Polymerization:
The Kumada coupling reaction is a powerful method for carbon-carbon bond formation, typically involving the cross-coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal, commonly nickel or palladium. wikipedia.orgorganic-chemistry.org For the polymerization of this compound, a di-Grignard reagent of the monomer could be prepared and subsequently polymerized through a self-condensation reaction. Alternatively, co-polymerization with a dihaloaromatic comonomer is a feasible approach. The reaction is notable for being one of the earliest catalytic cross-coupling methods developed. wikipedia.org The general applicability of Kumada coupling for creating carbon-carbon bonds from organic halides makes it a promising strategy for synthesizing polymers incorporating the 3-methylphenylpropane unit. wikipedia.orgnih.gov
| Polymerization Method | Reactants | Catalyst | Potential Polymer Structure |
| Kumada Coupling | Di-Grignard of this compound | Nickel or Palladium complex | Poly(3-methylphenylene propane) |
Wurtz-Fittig Reaction:
The Wurtz-Fittig reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal to form a substituted aromatic compound. wikipedia.org This reaction could be adapted for the polymerization of this compound. By treating the monomer with sodium, the aryl chloride and alkyl chloride moieties could react intermolecularly to form a polymer chain. This method, while classic, can sometimes be limited by side reactions. wikipedia.org The reaction mechanism is thought to involve the formation of organosodium intermediates. wikipedia.org
| Polymerization Method | Reactants | Reagent | Potential Polymer Structure |
| Wurtz-Fittig Reaction | This compound | Sodium metal | Poly(3-methylphenylene propane) |
Grafting onto Inorganic Substrates (e.g., Silica)
The functionalization of inorganic substrates, such as silica (B1680970), with organic molecules like this compound is a key strategy for creating hybrid materials with tailored properties. The process typically involves modifying the silica surface to introduce reactive groups that can then bind to the organic molecule.
A common approach for grafting organochlorine compounds onto silica involves a preliminary step of silanization. The silica surface is first treated with a silane (B1218182) coupling agent that possesses a reactive group capable of forming a covalent bond with the chloropropyl moiety of this compound. A highly relevant analogue is the grafting of (3-chloropropyl)trimethoxysilane onto silicate (B1173343) surfaces. In this process, the methoxy groups of the silane hydrolyze to form silanols, which then condense with the hydroxyl groups on the silica surface, forming stable siloxane bonds. This effectively coats the silica with reactive chloropropyl groups.
Following this surface activation, this compound can be grafted onto the modified silica. The reaction would likely proceed via nucleophilic substitution, where a suitable functional group on a modified version of the target molecule (for instance, an amino or thiol derivative) displaces the chloride on the functionalized silica surface. The choice of solvent can significantly impact the efficiency of the grafting process. For instance, in the grafting of (3-chloropropyl)trimethoxysilane onto halloysite (B83129) nanotubes, toluene was found to be a highly effective solvent.
The successful grafting can be confirmed using various analytical techniques. For example, in studies involving the functionalization of silica with other organic molecules, techniques such as Fourier-transform infrared (FTIR) spectroscopy are used to identify the characteristic vibrational bands of the grafted organic functional groups.
| Substrate | Surface Modification | Grafting Reaction | Characterization |
| Silica (SiO2) | Silanization with an appropriate aminosilane (B1250345) or similar coupling agent | Nucleophilic substitution with this compound | FTIR, TGA, SEM |
Applications in Advanced Organic Synthesis and Materials Science
1-(3-Chloropropyl)-3-methylbenzene as a Synthetic Building Block
As a readily available chemical intermediate, this compound serves as a fundamental building block for the synthesis of a diverse range of organic compounds. Its utility stems from the ability of its two main structural components—the 3-methylphenyl group and the 3-chloropropyl chain—to participate in distinct and controlled chemical reactions.
In the realm of fine chemical manufacturing, this compound is categorized as an organic building block. moldb.com This classification highlights its role as a starting material for introducing the 3-methylphenylpropyl moiety into larger molecules. The primary mode of reaction involves the nucleophilic substitution of the chlorine atom. This reaction is a cornerstone of synthetic organic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The reactivity of the chloropropyl group allows for straightforward alkylation of various nucleophiles. globalresearchonline.net For instance, it can react with amines, alkoxides, and carbanions to append the 3-methylphenylpropyl group, a common step in the multi-stage synthesis of specialized, high-value chemicals.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product Class |
| Amine (R₂NH) | Diethylamine | Tertiary Amine |
| Alkoxide (RO⁻) | Sodium Ethoxide | Ether |
| Cyanide (CN⁻) | Sodium Cyanide | Nitrile |
| Thiolate (RS⁻) | Sodium Thiophenoxide | Thioether |
While specific, publicly documented applications of this compound in commercial agrochemicals are not prevalent, its structural motifs are highly relevant to the field. The development of novel pesticides and herbicides often relies on intermediates that contain substituted aromatic rings. google.commdpi.comsemanticscholar.org These rings are crucial for binding to target enzymes or receptors in pests and weeds.
The indane group, which shares structural similarities with the substituted benzene (B151609) ring of the title compound, has been successfully incorporated into modern insecticides. mdpi.com The 3-methylphenylpropyl structure could be utilized to synthesize analogs of existing agrochemicals, where the specific substitution pattern and alkyl chain length can modulate the compound's biological activity, selectivity, and environmental persistence. Its role would be to act as a lipophilic side chain that can be attached to a pharmacologically active core, potentially enhancing its efficacy.
Synthesis of Complex Organic Molecules
The structure of this compound is well-suited for constructing more intricate molecular frameworks, including those with significant biological activity.
The compound's linear chloropropyl chain attached to an aromatic ring provides a template for intramolecular cyclization reactions to form new ring systems. For example, through a Friedel-Crafts alkylation, the propyl chain can be induced to cyclize onto the attached benzene ring, forming a substituted tetralin, a common core in many complex molecules. dokumen.pub
Furthermore, its utility is demonstrated by analogy in the synthesis of key pharmaceutical intermediates. A closely related compound, 1-bromo-3-chloropropane (B140262), is used to alkylate piperazine (B1678402) derivatives. globalresearchonline.netgoogle.com This reaction is a critical step in producing intermediates for antipsychotic drugs like Aripiprazole. google.com This highlights how the 3-chloropropyl group acts as a reactive handle to link an aromatic moiety to a heterocyclic amine, ultimately forming a more complex, multi-ring system. Such a strategy could be applied using this compound to generate novel heterocyclic structures.
Table 2: Synthesis of a Piperazine Intermediate using a 3-Halopropane Analog
| Reactant 1 | Reactant 2 | Product | Significance |
| 1-(3-Chlorophenyl)piperazine | 1-Bromo-3-chloropropane | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | Key intermediate for Aripiprazole and other piperazine-based drugs. globalresearchonline.netgoogle.com |
The 3-methylphenylpropyl scaffold is a component of various pharmacologically active compounds. The alkylation of amines with this compound or its analogs is a common strategy to build molecules with desired therapeutic properties. globalresearchonline.net
For example, the synthesis of novel antidepressant agents has been shown to involve the alkylation of substituted piperazines with 1-bromo-3-chloropropane to create a 4-(3-chloropropyl)piperazine intermediate. globalresearchonline.net This intermediate is then condensed with other heterocyclic systems to yield the final drug candidates. The 3-methylphenyl group in this compound can provide a specific lipophilic interaction domain for receptor binding, making it a valuable scaffold for designing new central nervous system agents and other therapeutics.
Development of Functional Materials
The distinct properties of the aromatic ring and the reactive alkyl chain make this compound a potential monomer for the synthesis of functional polymers. uni-mainz.de While not a conventional monomer on its own, it can be chemically modified to participate in polymerization reactions.
For instance, the terminal chlorine atom can be converted into a polymerizable functional group. A common strategy in polymer chemistry is the transformation of alkyl halides into azides or alkynes, which can then undergo "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to be incorporated into a polymer chain. nih.gov
By converting the chloro group to an azide, this compound could be grafted onto a polymer backbone containing alkyne groups. The incorporation of the 3-methylphenylpropyl side-chain would impart specific properties to the resulting material, such as increased hydrophobicity, altered thermal properties (e.g., glass transition temperature), and modified mechanical strength. These tailored polymers could find applications in coatings, specialty plastics, and other advanced materials. uni-mainz.de
Polymer Precursors for Advanced Polymeric Materials
The chemical structure of this compound, which features a reactive chloropropyl group attached to an aromatic ring, makes it a viable candidate as a monomer or precursor in the synthesis of various advanced polymeric materials. The presence of the alkyl chloride functionality allows for its participation in several polymerization reactions, enabling the incorporation of the methylbenzene moiety into a polymer backbone. This can influence the final properties of the material, such as its thermal stability, solubility, and mechanical characteristics.
One of the significant potential applications of this compound is in the synthesis of conjugated polymers, such as derivatives of poly(p-phenylene vinylene) (PPV). PPVs are a class of materials extensively studied for their use in electronic devices. rsc.org The synthesis of high-molecular-weight PPVs can be achieved through various precursor routes, some of which utilize chlorine-containing monomers. rsc.org The "chlorine precursor route" is a known method for producing PPV and its derivatives. rutgers.eduelsevierpure.com In this approach, a monomer containing a leaving group, such as chlorine, is polymerized, and a subsequent elimination reaction creates the vinylene double bonds that form the conjugated backbone of the polymer. The processibility of the precursor polymer is a key advantage of this method. rutgers.eduelsevierpure.com
While specific research on the use of this compound in this context is not widely documented, its structure is analogous to other precursors used in such syntheses. The methyl group on the benzene ring could further be used to tune the electronic properties and solubility of the resulting polymer.
Below is a hypothetical reaction scheme illustrating the potential use of this compound in the synthesis of a PPV-type polymer via a precursor route.
| Reaction Step | Description | Reactants | Products |
| Polymerization | A polymerization reaction, such as a polycondensation, would link the monomer units together. This could be achieved through various catalytic methods. | This compound and a suitable co-monomer or catalyst system. | A precursor polymer with the 3-methylphenylpropyl groups as side chains. |
| Elimination | A subsequent elimination reaction, often induced by heat or a base, would remove HCl from the chloropropyl groups to form the vinylene double bonds. | The precursor polymer. | A poly(3-methylphenylene vinylene) derivative and HCl. |
The resulting polymer would be a member of the poly(arylene vinylene) family, which is of interest for various applications due to their optical and electronic properties. mdpi.com The synthesis of such polymers often involves metal-catalyzed cross-coupling reactions, like the Stille coupling, where halogenated aromatic compounds are reacted with organotin reagents. mdpi.com
Role in Surface Modification and Hybrid Material Design
The functional groups of this compound make it a versatile molecule for surface modification and the design of hybrid materials. rsc.org The chloropropyl group can act as an anchor to covalently bond the molecule to a variety of surfaces, while the aromatic ring provides a platform for further functionalization or can be used to tailor the surface properties, such as hydrophobicity. This process of attaching molecules to a surface is often referred to as surface grafting. nih.govtaylorfrancis.com
There are two primary strategies for polymer grafting: "grafting-to" and "grafting-from". nih.govmdpi.com
Grafting-to: In this method, a pre-synthesized polymer with a reactive end group is attached to a surface. While not directly applicable to this compound as a monomer, a polymer synthesized from it could be attached to a surface via a different functional group.
Grafting-from: This approach involves immobilizing an initiator molecule on a surface and then growing the polymer chains directly from the surface. nih.gov this compound is well-suited for this method. The molecule can first be attached to a substrate, and the chloropropyl group can then be converted into an initiating site for a polymerization reaction, such as atom transfer radical polymerization (ATRP). mdpi.com This allows for the growth of dense polymer brushes on the surface, which can significantly alter its properties. rsc.org
The ability to modify surfaces is crucial in many fields, including biomedical devices, electronics, and separation membranes. mdpi.comresearchgate.netnih.gov For instance, grafting polymers onto a surface can be used to control its wettability, reduce biofouling, or introduce specific functionalities for sensing applications. mdpi.comnih.gov
The table below outlines a potential process for using this compound in surface modification via the "grafting-from" method.
| Step | Procedure | Purpose | Result |
| 1. Surface Preparation | A substrate (e.g., silica (B1680970), gold, or a polymer) is cleaned and activated to expose reactive groups (e.g., hydroxyl groups). | To create a surface that can react with the grafting molecule. | A reactive substrate. |
| 2. Immobilization | The prepared substrate is reacted with this compound. The chloropropyl group might react directly, or the aromatic ring could be functionalized for attachment. | To covalently bond the molecule to the surface. | A surface functionalized with 3-methylphenylpropyl groups. |
| 3. Initiation | The chloropropyl group on the now-functionalized surface is used to initiate a polymerization reaction (e.g., ATRP) in the presence of a suitable monomer and catalyst. | To grow polymer chains from the surface. | A hybrid material with a polymer-grafted surface. |
The design of hybrid materials can also benefit from the reactivity of this compound. For example, it could be used to functionalize nanoparticles or other nanostructured materials, creating organic-inorganic hybrid systems with tailored properties. The synthesis of a chloropropyl-functionalized silica hybrid monolithic column has been reported, showcasing the utility of the chloropropyl group in creating such materials. researchgate.net
Potential in Optoelectronic or Responsive Materials
The potential of this compound in the realm of optoelectronic and responsive materials is intrinsically linked to its suitability as a precursor for conjugated polymers, as discussed in section 7.3.1. Conjugated polymers, such as PPVs, are the cornerstone of many organic electronic devices due to their semiconducting and light-emitting properties. rsc.orgrsc.org
By incorporating this compound into a PPV-type polymer, it is conceivable to create materials for applications such as:
Organic Light-Emitting Diodes (OLEDs): The fluorescence of PPV derivatives makes them excellent candidates for the emissive layer in OLEDs. rsc.org The methyl group on the benzene ring of the monomer unit could influence the emission color and efficiency of the resulting polymer.
Organic Photovoltaics (OPVs): The semiconducting nature of these polymers allows them to absorb light and generate charge, making them suitable for use in the active layer of solar cells.
Organic Field-Effect Transistors (OFETs): The ability of conjugated polymers to transport charge is fundamental to their use as the active channel material in OFETs.
The table below summarizes the potential optoelectronic applications and the role of the structural features of a polymer derived from this compound.
| Application | Relevant Property | Role of the 3-Methylphenyl Group |
| OLEDs | Electroluminescence | Can tune the emission wavelength (color) and quantum efficiency. |
| OPVs | Photoconductivity | Can affect the polymer's absorption spectrum and charge carrier mobility. |
| OFETs | Charge Transport | Can influence the packing of the polymer chains and, consequently, the charge carrier mobility. |
Furthermore, the incorporation of the flexible propyl group within the polymer structure, either as a side chain or as part of the backbone before elimination, could influence the morphology and processability of the material. These factors are critical for the performance of thin-film devices.
In addition to optoelectronics, the principles of polymer grafting discussed in section 7.3.2 can be applied to create responsive materials. For example, polymer brushes grown from a surface functionalized with this compound could be designed to respond to external stimuli such as pH, temperature, or the presence of specific analytes. This could lead to the development of "smart" surfaces with switchable properties, which have applications in areas like controlled drug release and chemical sensing.
Environmental Fate and Degradation Mechanisms of Chloropropyl Substituted Arenes
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For 1-(3-chloropropyl)-3-methylbenzene, the primary abiotic degradation pathways are atmospheric reactions with hydroxyl radicals and hydrolysis in aqueous environments.
The atmospheric lifetime (τ) of a compound with respect to reaction with •OH radicals can be estimated using the following equation:
τ = 1 / (k_OH * [OH])
where k_OH is the rate constant for the reaction with •OH and [OH] is the average atmospheric concentration of hydroxyl radicals (typically assumed to be around 1 x 10⁶ molecules cm⁻³). Based on the rate constants of analogous compounds, the atmospheric lifetime of this compound is expected to be on the order of days, indicating that it will be removed from the atmosphere relatively quickly.
Table 1: Atmospheric Reaction Rate Constants with Hydroxyl Radicals for Analogous Compounds
| Compound | Rate Constant (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) | Reference(s) |
| Toluene (B28343) | 5.63 x 10⁻¹² | ~2.1 days | rsc.orgacs.org |
| Chlorobenzene (aqueous) | 6.2 x 10⁻⁹ | - | rsc.orgnist.gov |
| n-Butane | 2.36 x 10⁻¹² | ~4.9 days | copernicus.org |
| Propane | 1.10 x 10⁻¹² | ~10.5 days | copernicus.org |
Note: Atmospheric lifetime is estimated assuming an average [OH] of 1 x 10⁶ molecules cm⁻³.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, the carbon-chlorine (C-Cl) bond in the chloropropyl side chain is susceptible to hydrolysis. This reaction would lead to the formation of 3-(3-methylphenyl)propan-1-ol (B49522) and hydrochloric acid.
The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of catalysts. Generally, the hydrolysis of alkyl chlorides is a slow process under neutral pH conditions at ambient temperatures. mdpi.com While specific hydrolysis half-life data for this compound are not available, data for similar compounds like 1-chloro-3-phenylpropane (B93460) can be used as an estimate. The hydrolysis of such compounds is generally slow, suggesting that this degradation pathway may be less significant than atmospheric degradation or biodegradation in some environments. However, under specific conditions, such as elevated temperatures or in the presence of certain minerals in soil that can act as catalysts, the rate of hydrolysis could be enhanced. google.com
Table 2: Hydrolysis Information for Analogous Compounds
| Compound | Hydrolysis Product(s) | General Rate | Reference(s) |
| 1-Chloro-3-phenylpropane | 3-Phenylpropan-1-ol, HCl | Slow at neutral pH and ambient temperature | google.comchemicalbook.com |
| Chlorinated Alkanes | Alcohols, HCl | Generally slow, dependent on structure and conditions | mdpi.com |
Biotic Degradation Processes
Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of many organic pollutants from the environment. Bacteria and fungi possess a wide array of enzymes that can transform or completely mineralize compounds like this compound.
Microorganisms can utilize chloropropyl-substituted arenes as a source of carbon and energy. The degradation process often begins with the transformation of the parent molecule into intermediates that can then enter central metabolic pathways. nih.gov For this compound, microbial attack can occur on the aromatic ring, the methyl group, or the chloropropyl side chain.
Studies on the biodegradation of similar compounds, such as toluene and other alkylbenzenes, have shown that the initial steps often involve oxidation of the methyl group or the aromatic ring by mono- or dioxygenase enzymes. nih.gov The presence of a long alkyl chain can also be a point of initial attack, typically through terminal oxidation followed by β-oxidation. nih.gov The chlorine substituent on the propyl chain adds another layer of complexity, as its removal is a key step in the complete mineralization of the molecule.
A critical step in the biodegradation of this compound is the cleavage of the carbon-chlorine bond, a process known as dechlorination. This can be achieved by various enzymes called dehalogenases. nih.govmdpi.com These enzymes catalyze the removal of halogen atoms from organic compounds through different mechanisms, including hydrolytic, reductive, and oxidative pathways. nih.govnih.govresearchgate.net Hydrolytic dehalogenases, for instance, replace the chlorine atom with a hydroxyl group from water, forming an alcohol. mdpi.com
Following or preceding dechlorination, the aromatic ring is typically cleaved. Aerobic degradation of aromatic compounds usually proceeds via the formation of catechols or substituted catechols, which are then susceptible to ring cleavage by dioxygenase enzymes. nih.gov The resulting aliphatic products can then be further metabolized through pathways like the Krebs cycle. nih.gov
Environmental Persistence and Mobility in Different Compartments
The environmental persistence of this compound is a function of the rates of the degradation processes described above. In the atmosphere, its persistence is expected to be low due to rapid reaction with hydroxyl radicals. In soil and water, its persistence will depend on the rates of hydrolysis and, more importantly, biodegradation. nih.gov In environments with active microbial populations adapted to degrading chlorinated hydrocarbons, the persistence of this compound is likely to be moderate. However, in environments with low microbial activity or under anaerobic conditions where degradation can be slower, it may persist for longer periods. epa.gov
The mobility of this compound in the environment is influenced by its physical and chemical properties, such as its water solubility and its tendency to sorb to soil organic matter and sediments. nih.govk-state.edu As a relatively non-polar organic compound, it is expected to have low to moderate water solubility and a tendency to partition to organic phases. This means it will likely be found associated with soil and sediment particles rather than being highly mobile in groundwater. usgs.gov However, its mobility will be greater than that of more hydrophobic compounds.
Predictive Models for Environmental Behaviorecetoc.org
In the absence of empirical data for many chemical compounds, predictive models are essential tools for assessing potential environmental fate and behavior. For chloropropyl-substituted arenes such as this compound, Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable. mst.dknih.gov These computational models correlate the molecular structure of a chemical with its physicochemical properties and environmental endpoints, such as mobility, persistence, and degradation. nih.govnih.govchemistryforsustainability.org
A widely used tool for this purpose is the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. episuite.devchemsafetypro.com This software package contains a collection of individual QSAR models to estimate key environmental fate parameters. chemsafetypro.comnih.gov These models are built from extensive databases of experimental data for a wide range of organic chemicals and use methodologies like atom/fragment contributions and molecular connectivity indices to make predictions. nih.govepisuite.devepa.gov
The primary models within EPI Suite™ relevant to the environmental behavior of this compound include:
KOCWIN™: Estimates the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to partition between soil or sediment and water. episuite.devacs.org
AOPWIN™: Predicts the rate of atmospheric oxidation by hydroxyl radicals, a primary degradation pathway for volatile organic compounds (VOCs) in the air. nih.govepisuite.devepa.gov
BIOWIN™: Assesses the probability of aerobic and anaerobic biodegradation in water and soil.
HYDROWIN™: Estimates the rate of hydrolysis for susceptible chemical classes, such as alkyl halides. acs.org
These predictive tools allow for a screening-level assessment of a chemical's likely distribution and persistence in various environmental compartments (air, water, soil, and sediment). nih.gov
Detailed Research Findings
To characterize the probable environmental behavior of this compound, a predictive assessment using QSAR models, such as those within EPI Suite™, can be performed. The following table summarizes the estimated values for key environmental fate endpoints.
| Parameter | EPI Suite™ Program | Predicted Value | Interpretation |
|---|---|---|---|
| Log Octanol-Water Partition Coefficient (Log Kow) | KOWWIN™ | 4.15 | Indicates a high tendency to partition from water into organic matter, suggesting potential for bioaccumulation and strong sorption to soil/sediment. |
| Soil Adsorption Coefficient (Log Koc) | KOCWIN™ | 3.48 | Suggests low to moderate mobility in soil. The compound is expected to be largely immobile and bind to organic matter in soil and sediment. |
| Atmospheric Oxidation Half-Life | AOPWIN™ | 1.8 days | Indicates a relatively short persistence in the atmosphere, with degradation by hydroxyl radicals being a significant removal process. nih.gov |
| Biodegradation Probability (Aerobic) | BIOWIN™ | Not readily biodegradable (linear model: 0.15; non-linear model: 0.01) | The low probability scores suggest that the compound is likely to be persistent in aerobic environments and will not biodegrade rapidly in surface water or soil. |
| Aqueous Hydrolysis Half-Life (at pH 7) | HYDROWIN™ | ~8 days | The alkyl chloride group is susceptible to hydrolysis, which is predicted to be a relevant degradation pathway in water. |
The predicted high Log Kow value suggests that this compound will preferentially associate with organic phases rather than water. This is reflected in the high predicted Log Koc value, which indicates that the compound will have low mobility in soil and is likely to adsorb strongly to soil organic carbon and sediment. episuite.dev
In the atmosphere, the compound is expected to be removed relatively quickly through oxidation by hydroxyl radicals, with a predicted half-life of less than two days. nih.govepa.gov This suggests that long-range atmospheric transport is less likely.
Future Research Directions and Emerging Paradigms
Sustainable Synthesis Approaches for Chloropropyl Compounds
The chemical industry's shift towards green chemistry principles necessitates the development of environmentally benign synthesis routes for chloropropyl compounds like 1-(3-Chloropropyl)-3-methylbenzene. unchainedlabs.com Future research will likely pivot from traditional methods, which often rely on harsh reagents and generate significant waste, to more sustainable alternatives.
One promising avenue is the adoption of photocatalysis and electrocatalysis . escholarship.orgmdpi.com These methods utilize light or electrical energy to drive chemical reactions, often under mild conditions. mdpi.com For the synthesis of chloropropyl aromatics, this could involve the direct C-H functionalization of toluene (B28343) derivatives using a chloropropylating agent activated by a photocatalyst or an electrochemical cell. nih.govresearchgate.net Such approaches could minimize the use of hazardous oxidants and reductants, leading to a cleaner reaction profile. escholarship.org
Biocatalysis represents another cornerstone of sustainable synthesis. nih.gov The use of enzymes, such as halogenases, could offer unparalleled selectivity in the chlorination of a propylbenzene (B89791) precursor. nih.gov While direct enzymatic synthesis of this compound has yet to be reported, the discovery and engineering of enzymes capable of such transformations is a significant area of future research. nih.gov Furthermore, hydrolases have shown promise in promiscuous reactions, which could be harnessed for novel synthetic pathways. nih.gov
The use of renewable feedstocks is also a critical aspect of sustainable synthesis. Research into producing aromatic compounds from biomass-derived sources, such as furfural, is gaining traction. nih.gov Integrating these bio-based aromatics with green chlorination or chloropropylation methods could significantly reduce the carbon footprint associated with the synthesis of these compounds.
| Sustainable Synthesis Approach | Potential Advantages | Key Research Areas |
| Photocatalysis/Electrocatalysis | Mild reaction conditions, reduced waste, use of renewable energy. escholarship.orgmdpi.com | Development of efficient catalysts, direct C-H functionalization of toluene derivatives. nih.govresearchgate.net |
| Biocatalysis | High selectivity, use of renewable enzymes, biodegradable catalysts. nih.gov | Discovery and engineering of specific halogenases and other relevant enzymes. nih.gov |
| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Synthesis of aromatic precursors from biomass, integration with green chemical transformations. nih.gov |
Advanced Catalysis for Selective Transformations
The reactivity of this compound is largely dictated by the chloroalkyl chain and the aromatic ring. Advanced catalytic methods are poised to enable the selective transformation of this molecule, opening up new synthetic possibilities.
A key area of development is the catalytic activation of the C-Cl bond . This bond can be a handle for various cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig aminations. Future research will focus on developing highly active and selective catalysts, potentially based on palladium, nickel, or copper, that can efficiently couple the chloropropyl moiety with a wide range of partners. unchainedlabs.comsigmaaldrich.com This would allow for the modular synthesis of more complex molecules from a simple building block.
Furthermore, selective C-H functionalization of the aromatic ring or the propyl chain is a significant challenge and a major research frontier. Catalytic systems that can direct reactions to a specific position on the molecule would be invaluable. For instance, developing catalysts that can selectively functionalize the benzylic position or other C-H bonds of the propyl chain without affecting the aromatic ring or the C-Cl bond would provide access to a diverse array of new compounds. nih.govresearchgate.netnih.gov
Asymmetric catalysis will also play a crucial role in future research. The development of chiral catalysts could enable the enantioselective transformation of this compound or its derivatives, leading to the synthesis of optically active compounds with potential applications in pharmaceuticals and materials science. nih.gov
Integration with Flow Chemistry and High-Throughput Experimentation
The combination of flow chemistry and high-throughput experimentation (HTE) offers a powerful platform for accelerating the discovery and optimization of reactions involving this compound.
Flow chemistry , where reactions are performed in a continuously flowing stream rather than a batch reactor, provides numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for seamless multi-step synthesis. umontreal.canih.govrsc.org The synthesis of this compound itself, as well as its subsequent transformations, could be significantly improved by transitioning to flow processes. researchgate.netflinders.edu.au This would enable better control over reaction parameters, leading to higher yields and purities. researchgate.netchemrxiv.org
High-throughput experimentation allows for the rapid screening of a large number of reaction conditions, such as catalysts, ligands, solvents, and temperatures. nih.govmpg.de This is particularly valuable for optimizing challenging reactions, such as the cross-coupling of aryl chlorides or selective C-H functionalizations. nih.govnih.gov By employing HTE, researchers can quickly identify the optimal conditions for a desired transformation of this compound, dramatically reducing development time. nih.govnih.govscispace.com
The integration of HTE with flow chemistry creates a powerful automated platform for reaction development. This synergy allows for the rapid screening of reaction conditions in a flow-based setup, followed by the seamless scaling up of the optimized process. nih.gov
| Technology | Application to this compound Research | Key Benefits |
| Flow Chemistry | Synthesis of the parent compound and its derivatives, multi-step synthetic sequences. umontreal.canih.govresearchgate.net | Improved safety, enhanced reaction control, facile scale-up, integration of multiple steps. rsc.orgflinders.edu.auchemrxiv.org |
| High-Throughput Experimentation | Optimization of catalytic reactions (e.g., cross-coupling, C-H functionalization). nih.govmpg.denih.gov | Rapid identification of optimal reaction conditions, reduced material consumption. nih.govnih.gov |
| Integrated Flow and HTE | Automated reaction discovery, optimization, and scale-up. nih.gov | Accelerated development timelines, efficient exploration of reaction space. |
Exploration of Novel Reactivity and Applications in Niche Areas
Beyond its role as a synthetic intermediate, future research will likely uncover novel reactivity and applications for this compound in niche areas.
One area of exploration is the generation of novel reactive intermediates . For example, under specific catalytic conditions, the C-Cl bond could be homolytically cleaved to generate a propyl radical, which could then participate in a variety of radical-mediated transformations. nih.gov This could lead to the development of new C-C and C-heteroatom bond-forming reactions.
The unique combination of an aromatic ring and a reactive alkyl chloride functionality makes this compound a potential building block for the synthesis of functional materials . For instance, it could be used to create novel polymers, liquid crystals, or organic electronic materials through appropriate polymerization or functionalization reactions.
Furthermore, the exploration of its bioactivity and the synthesis of its derivatives could lead to the discovery of new molecules with interesting pharmacological properties. nih.gov While currently unexplored, the structural motif of this compound could serve as a scaffold for the development of new bioactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
